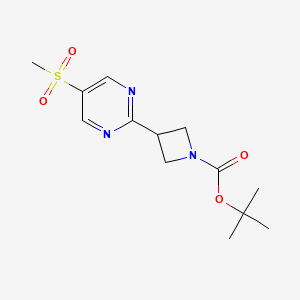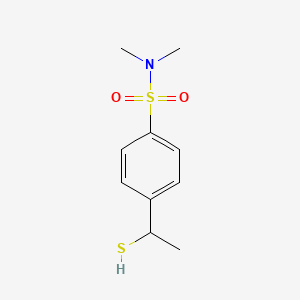![molecular formula C26H25F2NO4 B13489197 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorodispirodecane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated peptide synthesizers for the introduction of the Fmoc group and large-scale reactors for the formation of the difluorodispirodecane core. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and bases like NaH or LDA. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of protein-protein interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group in peptide synthesis, preventing unwanted side reactions. The difluorodispirodecane core provides structural stability and rigidity, making it an ideal scaffold for various applications. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
What sets 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid apart from similar compounds is its unique difluorodispirodecane core, which imparts distinct structural and chemical properties. This core enhances the compound’s stability and rigidity, making it particularly useful in applications requiring robust molecular scaffolds.
Eigenschaften
Molekularformel |
C26H25F2NO4 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid |
InChI |
InChI=1S/C26H25F2NO4/c27-26(28)14-24(15-26)10-23(11-24)12-25(13-23,21(30)31)29-22(32)33-9-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,29,32)(H,30,31) |
InChI-Schlüssel |
SXBMAADKGCKHQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC13CC(C3)(F)F)CC(C2)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)


![3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13489160.png)
![N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)

![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)
![tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate](/img/structure/B13489208.png)
